

# Spectral data for (Tetrahydrofuran-3-yl)methanamine (NMR, IR, MS)

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## Compound of Interest

**Compound Name:** (Tetrahydrofuran-3-yl)methanamine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(Tetrahydrofuran-3-yl)methanamine**

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for **(Tetrahydrofuran-3-yl)methanamine** (CAS: 165253-31-6), a versatile bifunctional building block crucial in medicinal chemistry and synthetic organic chemistry.<sup>[1]</sup> Its unique structure, featuring a primary amine and a tetrahydrofuran ring, imparts specific physicochemical properties that are reflected in its spectroscopic signatures.<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles and methodologies behind its spectroscopic analysis.

The structural elucidation of novel compounds and the verification of existing ones are cornerstones of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and when combined, they offer a definitive characterization of the molecule. This guide will delve into each of these techniques as applied to **(Tetrahydrofuran-3-yl)methanamine**, presenting detailed experimental protocols, data interpretation, and the underlying scientific rationale.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For **(Tetrahydrofuran-3-yl)methanamine**, <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the connectivity and chemical environment of each atom.

## Experimental Protocol: Acquiring High-Resolution NMR Spectra

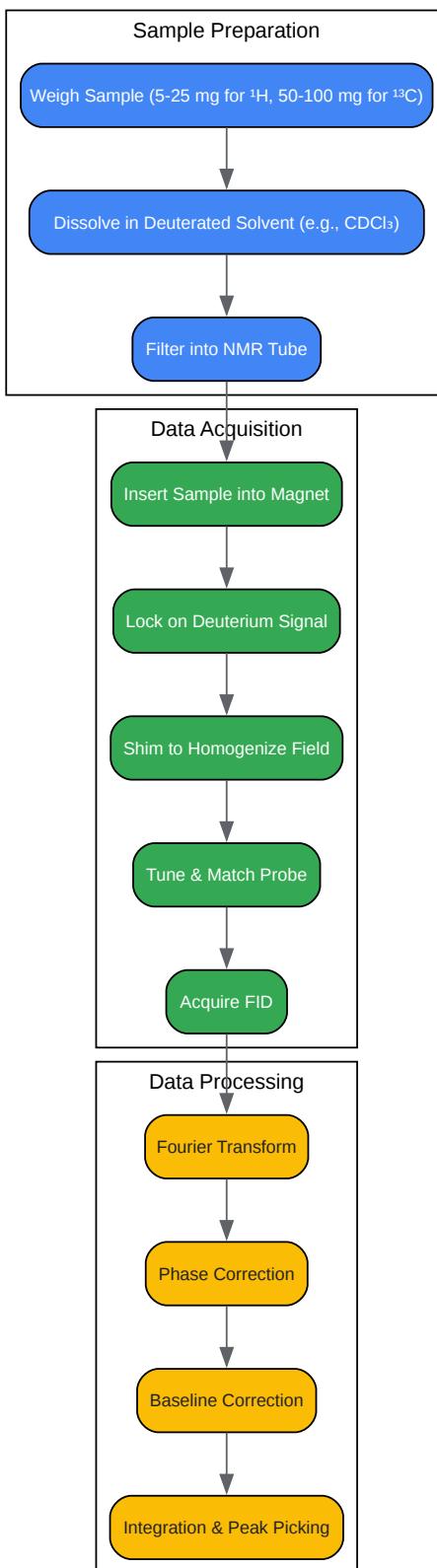
The quality of NMR data is highly dependent on meticulous sample preparation and the correct setup of acquisition parameters.<sup>[3]</sup> The following protocol outlines the best practices for obtaining high-resolution spectra of a small molecule like **(Tetrahydrofuran-3-yl)methanamine**.

### Step-by-Step Methodology:

- Sample Preparation:
  - Accurately weigh 5-25 mg of **(Tetrahydrofuran-3-yl)methanamine** for a <sup>1</sup>H NMR spectrum, or 50-100 mg for a <sup>13</sup>C NMR spectrum.<sup>[4]</sup>
  - Transfer the sample to a clean, dry vial.
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ) or DMSO-d<sub>6</sub>.<sup>[3][5]</sup>  $\text{CDCl}_3$  is a common choice for nonpolar organic compounds.<sup>[3]</sup>
  - Gently vortex or sonicate the vial to ensure the sample is completely dissolved.<sup>[3]</sup> Any suspended solid particles can severely degrade the magnetic field homogeneity, leading to broadened spectral lines.
  - Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be at least 5 cm.<sup>[5]</sup>
  - Cap the NMR tube securely to prevent solvent evaporation.<sup>[3]</sup>
- Spectrometer Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.
- Place the sample into the NMR magnet.
- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.[3]
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated, is critical for achieving sharp, well-resolved peaks.[3]
- Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g.,  $^1\text{H}$  or  $^{13}\text{C}$ ) to ensure maximum signal sensitivity.[3]
- Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay). For quantitative results, the relaxation delay (d1) should be at least five times the longest T1 relaxation time of the nuclei of interest.[6]
- Acquire the Free Induction Decay (FID) and perform a Fourier Transform to generate the frequency-domain NMR spectrum.

## Graphviz Diagram: NMR Experimental Workflow



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Caption: Workflow for NMR sample preparation and data acquisition.

## Spectral Data Summary: (Tetrahydrofuran-3-yl)methanamine

<sup>1</sup> H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Proton	Estimated from spectrum[7]			
H-2, H-5	~3.6-3.8	Multiplet	4H	-O-CH <sub>2</sub> -
H-3	~2.4-2.6	Multiplet	1H	-CH-CH <sub>2</sub> NH <sub>2</sub>
H-6	~2.6-2.8	Doublet	2H	-CH <sub>2</sub> -NH <sub>2</sub>
H-4	~1.6-2.0	Multiplet	2H	-CH-CH <sub>2</sub> -CH <sub>2</sub> -O-
NH <sub>2</sub>	~1.3	Broad Singlet	2H	-NH <sub>2</sub>

<sup>13</sup> C NMR	Chemical Shift (δ, ppm)	Assignment
Carbon	Predicted/Typical Values	
C-2, C-5	~67-70	-O-CH <sub>2</sub> -
C-6	~45-50	-CH <sub>2</sub> -NH <sub>2</sub>
C-3	~40-45	-CH-
C-4	~30-35	-CH <sub>2</sub> -

Note: Precise, published peak lists for this specific compound are not readily available in all databases. The <sup>1</sup>H NMR data is interpreted from the spectrum available from ChemicalBook.[7] The <sup>13</sup>C NMR data is based on typical chemical shifts for similar functional groups.

## In-Depth Interpretation of NMR Spectra

- <sup>1</sup>H NMR Spectrum: The proton NMR spectrum provides a wealth of information. The protons on the carbons adjacent to the oxygen atom (H-2 and H-5) are deshielded by the electronegative oxygen and thus appear downfield, typically in the 3.6-3.8 ppm range.[8] The protons of the aminomethyl group (-CH<sub>2</sub>-NH<sub>2</sub>) are adjacent to the electron-withdrawing

nitrogen atom and are expected around 2.6-2.8 ppm. The methine proton (H-3) is coupled to multiple neighboring protons, resulting in a complex multiplet. The protons of the primary amine (-NH<sub>2</sub>) often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water; their signal can be confirmed by its disappearance upon adding a drop of D<sub>2</sub>O to the sample.[8]

- <sup>13</sup>C NMR Spectrum: In the <sup>13</sup>C NMR spectrum, carbons bonded to heteroatoms are deshielded and appear at higher chemical shifts. The carbons adjacent to the ether oxygen (C-2 and C-5) are expected to resonate around 67-70 ppm. The carbon of the aminomethyl group (C-6) will be deshielded by the nitrogen, appearing around 45-50 ppm. The remaining aliphatic carbons (C-3 and C-4) will appear further upfield.[8]

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to these vibrational frequencies is passed through a sample, it is absorbed, and this absorption is detected.

## Experimental Protocol: Acquiring an IR Spectrum

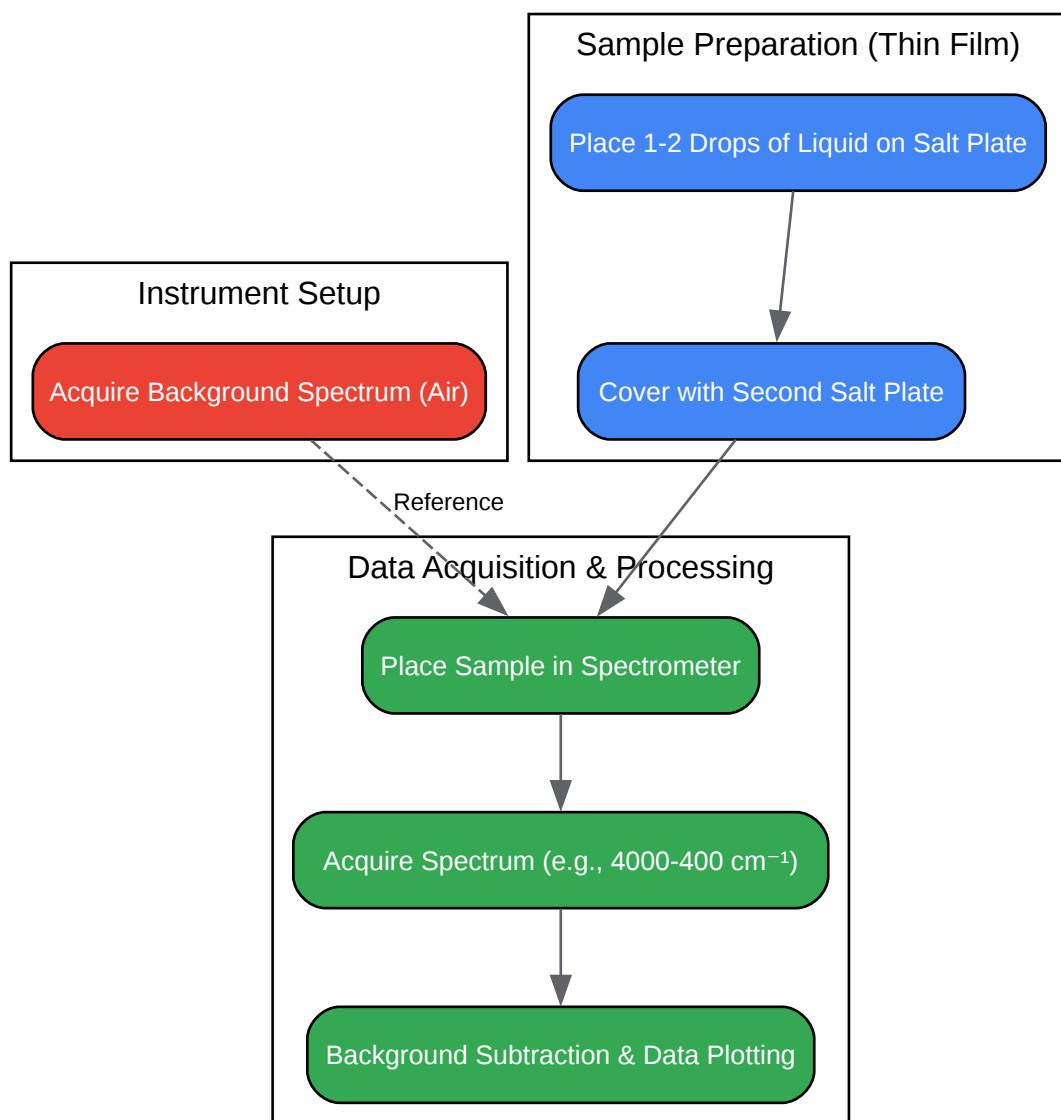
For a liquid sample like **(Tetrahydrofuran-3-yl)methanamine**, the thin-film method using salt plates is straightforward and commonly used.

### Step-by-Step Methodology:

- Instrument Preparation:
  - Ensure the spectrometer's sample compartment is clean and dry.
  - Collect a background spectrum.[9] This is a spectrum of the empty sample compartment, which accounts for atmospheric CO<sub>2</sub> and water vapor, as well as any intrinsic instrument signals. This background is automatically subtracted from the sample spectrum.
- Sample Preparation (Thin-Film Method):
  - Place one to two drops of the neat liquid **(Tetrahydrofuran-3-yl)methanamine** onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
- Alternatively, for attenuated total reflectance (ATR) spectroscopy, a drop of the liquid is placed directly onto the ATR crystal.[10]
- Data Acquisition:
  - Place the prepared salt plate assembly (or position the ATR unit) into the sample holder within the spectrometer.
  - Acquire the IR spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is usually collected over the mid-IR range, from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .[10]

## Graphviz Diagram: IR Spectroscopy Workflow



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Caption: Workflow for obtaining an IR spectrum via the thin-film method.

## Spectral Data Summary: (Tetrahydrofuran-3-yl)methanamine

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
N-H Stretch	3400-3250 (two bands)	Medium, Sharp	Primary Amine (-NH <sub>2</sub> )
C-H Stretch (sp <sup>3</sup> )	3000-2850	Strong	Alkanes
N-H Bend (Scissoring)	1650-1580	Medium	Primary Amine (-NH <sub>2</sub> )
C-O Stretch	1150-1050	Strong	Ether (C-O-C)
C-N Stretch	1250-1020	Medium-Weak	Aliphatic Amine

Note: This table is based on established correlation charts for the functional groups present in the molecule.[\[8\]](#)[\[11\]](#)[\[12\]](#)

## In-Depth Interpretation of the IR Spectrum

The IR spectrum of **(Tetrahydrofuran-3-yl)methanamine** is defined by the vibrations of its two key functional groups: the primary amine and the cyclic ether.

- **Amine Group Vibrations:** As a primary amine (R-NH<sub>2</sub>), the molecule will exhibit two characteristic N-H stretching bands in the 3400-3250 cm<sup>-1</sup> region, corresponding to the asymmetric and symmetric stretching modes.[\[8\]](#)[\[11\]](#) These bands are typically sharper and less intense than the broad O-H stretch of an alcohol.[\[8\]](#) Additionally, a medium-intensity N-H bending (scissoring) vibration is expected between 1650-1580 cm<sup>-1</sup>.[\[11\]](#) A C-N stretching vibration for an aliphatic amine should also be present in the 1250-1020 cm<sup>-1</sup> range.[\[11\]](#)
- **Ether Group Vibrations:** The most prominent feature of the tetrahydrofuran ring is the strong C-O-C stretching absorption. For aliphatic ethers, this band is typically found in the 1150-1050 cm<sup>-1</sup> region.[\[13\]](#) Its high intensity is a reliable diagnostic feature.
- **Alkyl Group Vibrations:** The spectrum will also contain strong C-H stretching absorptions just below 3000 cm<sup>-1</sup> (typically 2960-2850 cm<sup>-1</sup>), characteristic of the sp<sup>3</sup>-hybridized carbons in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules.[\[14\]](#) It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

## Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common method for analyzing relatively volatile, thermally stable small molecules.

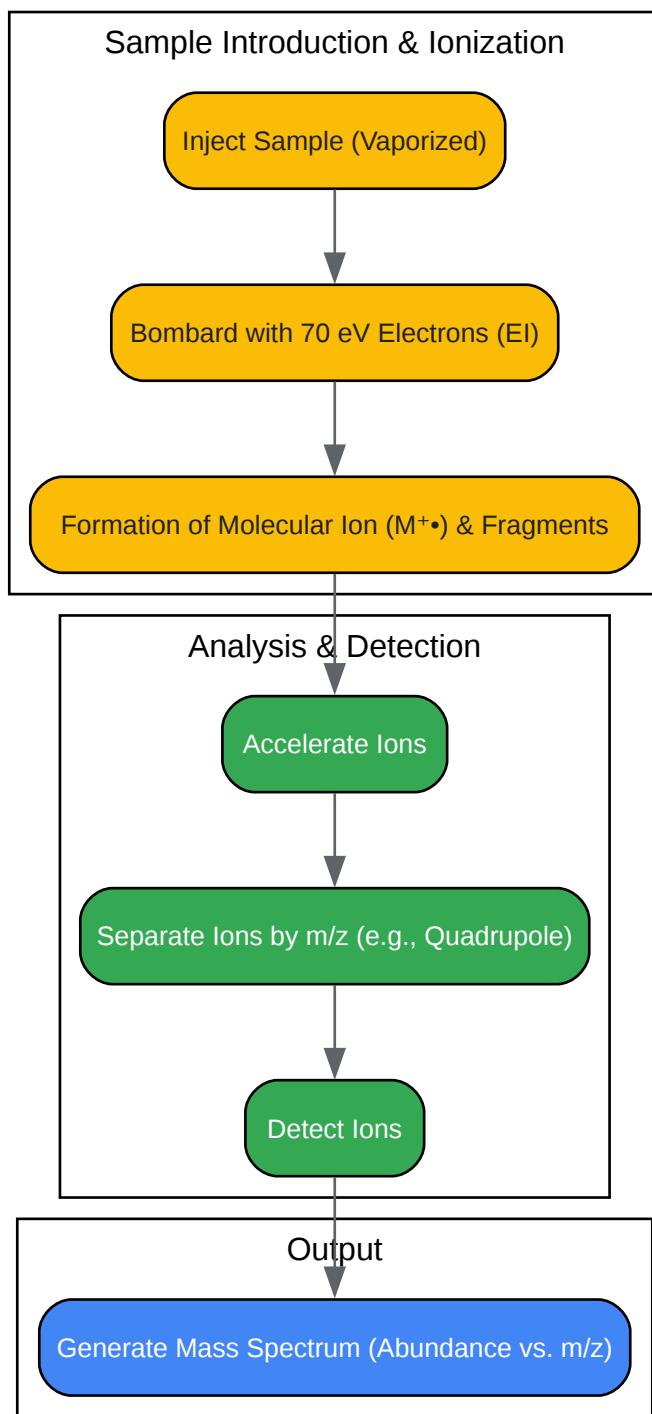
Step-by-Step Methodology:

- Sample Introduction:
  - A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane).
  - The sample is introduced into the instrument, often via a Gas Chromatograph (GC-MS) for separation and purification, or by direct infusion.[\[15\]](#)
  - The sample is vaporized in a heated inlet.[\[16\]](#)
- Ionization (Electron Ionization - EI):
  - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[17\]](#)[\[18\]](#)
  - This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ( $M^{+\bullet}$ ).[\[17\]](#)
- Mass Analysis:
  - The newly formed ions are accelerated by an electric field into the mass analyzer.[\[16\]](#)[\[18\]](#)
  - The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[\[14\]](#)
  - Excess energy from the ionization process often causes the molecular ion to break apart into smaller, charged fragment ions and neutral radicals.[\[19\]](#)

- Detection:

- Ions of a specific  $m/z$  ratio strike a detector at the end of the analyzer, which generates an electrical signal proportional to the number of ions.
- The instrument scans through a range of  $m/z$  values to generate the mass spectrum, a plot of relative ion abundance versus  $m/z$ .[\[18\]](#)

## Graphviz Diagram: Mass Spectrometry (EI-MS) Workflow



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Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

## Spectral Data Summary: (Tetrahydrofuran-3-yl)methanamine

m/z Value	Interpretation
101	Molecular Ion ( $M^{+\bullet}$ )
100	$[M-H]^+$
71	$[M - CH_2NH_2]^+$ or $\alpha$ -cleavage fragment
30	$[CH_2NH_2]^+$ (Base Peak via $\alpha$ -cleavage)

Note: Data is based on the GC-MS spectrum available from SpectraBase and PubChem and general fragmentation rules for amines.[\[15\]](#)[\[20\]](#)

## In-Depth Interpretation of the Mass Spectrum

The mass spectrum of **(Tetrahydrofuran-3-yl)methanamine** ( $C_5H_{11}NO$ ) provides definitive evidence for its molecular weight and structural features.

- The Nitrogen Rule: The molecular formula  $C_5H_{11}NO$  contains an odd number of nitrogen atoms (one). According to the Nitrogen Rule, this means the molecule will have an odd nominal molecular weight.[\[21\]](#)[\[22\]](#) The observed molecular ion peak ( $M^{+\bullet}$ ) at  $m/z = 101$  is consistent with this rule and confirms the molecular weight of the compound (101.15 g/mol ).[\[2\]](#)[\[15\]](#)
- Fragmentation Pattern - Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is  $\alpha$ -cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[\[21\]](#)[\[22\]](#)[\[23\]](#) This cleavage is driven by the formation of a stable, resonance-stabilized iminium ion. For **(Tetrahydrofuran-3-yl)methanamine**,  $\alpha$ -cleavage between C3 and the aminomethyl carbon leads to the formation of the  $[CH_2=NH_2]^+$  ion. This fragment has an  $m/z$  of 30 and is often the most abundant ion (the base peak) in the mass spectra of primary amines with an unbranched  $\alpha$ -carbon.[\[22\]](#) The loss of the corresponding tetrahydrofuranyl radical results in this prominent peak. Another possible, though less favored,  $\alpha$ -cleavage within the ring can also occur. Cyclic amines typically show a discernible molecular ion peak, and the loss of a hydrogen atom from the alpha carbon ( $[M-H]^+$  at  $m/z$  100) is also a common fragmentation.[\[22\]](#)

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of **(Tetrahydrofuran-3-yl)methanamine**. NMR spectroscopy elucidates the precise C-H framework and the chemical environment of each atom. IR spectroscopy confirms the presence of the key primary amine and cyclic ether functional groups through their characteristic vibrational absorptions. Finally, mass spectrometry verifies the molecular weight via the molecular ion peak and provides structural confirmation through predictable  $\alpha$ -cleavage fragmentation patterns. This guide provides the foundational protocols and interpretive logic necessary for researchers to confidently analyze this important chemical building block.

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